Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)-
Brand Name: Vulcanchem
CAS No.: 661453-16-3
VCID: VC16786160
InChI: InChI=1S/C32H30N2OS/c35-31(23-28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)33-19-21-34(22-20-33)32-26-15-7-9-17-29(26)36-30-18-10-8-16-27(30)32/h1-18,28,32H,19-23H2
SMILES:
Molecular Formula: C32H30N2OS
Molecular Weight: 490.7 g/mol

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)-

CAS No.: 661453-16-3

Cat. No.: VC16786160

Molecular Formula: C32H30N2OS

Molecular Weight: 490.7 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- - 661453-16-3

Specification

CAS No. 661453-16-3
Molecular Formula C32H30N2OS
Molecular Weight 490.7 g/mol
IUPAC Name 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C32H30N2OS/c35-31(23-28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)33-19-21-34(22-20-33)32-26-15-7-9-17-29(26)36-30-18-10-8-16-27(30)32/h1-18,28,32H,19-23H2
Standard InChI Key SYWMZILCFIEUHZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Piperazine core: A six-membered ring containing two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation-dependent interactions.

  • Thioxanthene moiety: A tricyclic system comprising two benzene rings fused with a thiophene ring, contributing to aromatic stacking and lipophilicity.

  • Diphenylpropyl ketone group: A 3,3-diphenylpropan-1-one substituent attached to the piperazine nitrogen, enhancing steric bulk and modulating receptor binding.

The molecular formula is C₃₂H₃₀N₂OS, with a molecular weight of 490.7 g/mol. The IUPAC name, 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one, precisely reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.661453-16-3
Molecular FormulaC₃₂H₃₀N₂OS
Molecular Weight490.7 g/mol
IUPAC Name3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one
SMILESC1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)C(CC5=CC=CC=C5)C6=CC=CC=C6

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s preparation likely involves:

  • Piperazine functionalization: Introducing the thioxanthene group via nucleophilic substitution or coupling reactions.

  • Ketone installation: Acylation of the piperazine nitrogen using 3,3-diphenylpropanoic acid derivatives under Schotten-Baumann conditions.

  • Purification: Chromatographic techniques to isolate the product from regioisomers or unreacted intermediates.

Reactivity Profile

The molecule exhibits reactivity typical of its functional groups:

  • Piperazine ring: Susceptible to alkylation, acylation, and oxidation at the secondary amines.

  • Thioxanthene system: Electrophilic aromatic substitution at electron-rich positions (e.g., sulfonation).

  • Ketone group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

Biological Activity and Mechanisms

Anticancer Activity

Emerging evidence indicates that this compound induces apoptosis in cancer cell lines, potentially through:

  • Mitochondrial membrane depolarization: Disruption of Bcl-2 family protein interactions.

  • Reactive oxygen species (ROS) generation: Oxidative stress-mediated DNA damage.

Lysosomal Dysregulation

As a cationic amphiphilic drug (CAD), the compound may inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipidosis—a lipid storage disorder linked to drug toxicity . This inhibition correlates with basic pKa (≥8.0) and high ClogP (>3), parameters shared by phospholipidosis-inducing agents like amiodarone and fosinopril .

Table 2: Pharmacological Parameters of Selected CADs

CompoundClogPpKa (Basic)PLA2G15 IC₅₀ (μM)
Piperazine derivative5.2*9.1*0.18–40.01†
Amiodarone7.79.94.5
Fosinopril3.14.50.18
*Estimated values based on structural analogs . †Range includes structurally related piperazines .

Comparative Analysis with Related Compounds

Thioxanthene Derivatives

  • Thioridazine: Shares the thioxanthene core but lacks the diphenylpropyl group, resulting in weaker D₂ affinity.

  • Chlorpromazine: A phenothiazine analog with comparable antipsychotic efficacy but higher extrapyramidal side effects.

Piperazine-Based Therapeutics

  • Fluphenazine: Features a trifluoromethyl group that enhances metabolic stability but increases phospholipidosis risk .

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